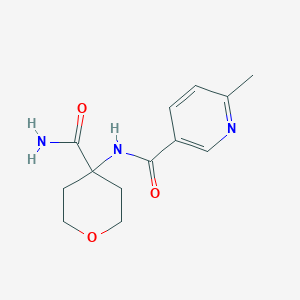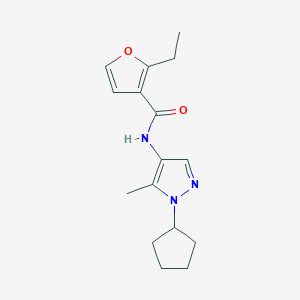![molecular formula C19H21N5O B6973445 6-methyl-N-[1-(4-methylphenyl)-5-propylpyrazol-4-yl]pyridazine-4-carboxamide](/img/structure/B6973445.png)
6-methyl-N-[1-(4-methylphenyl)-5-propylpyrazol-4-yl]pyridazine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N-[1-(4-methylphenyl)-5-propylpyrazol-4-yl]pyridazine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyridazine ring, a pyrazole ring, and various substituents that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[1-(4-methylphenyl)-5-propylpyrazol-4-yl]pyridazine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridazine rings. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization. The pyridazine ring is often formed through the reaction of a 1,2-diamine with a 1,3-dicarbonyl compound. These rings are then coupled together using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-N-[1-(4-methylphenyl)-5-propylpyrazol-4-yl]pyridazine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-methyl-N-[1-(4-methylphenyl)-5-propylpyrazol-4-yl]pyridazine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-methyl-N-[1-(4-methylphenyl)-5-propylpyrazol-4-yl]pyridazine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their wide range of applications in medicinal chemistry.
Imidazo[1,2-a]pyrimidines: Another class of heterocyclic compounds with similar properties and applications.
Uniqueness
6-methyl-N-[1-(4-methylphenyl)-5-propylpyrazol-4-yl]pyridazine-4-carboxamide is unique due to its specific combination of substituents and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
6-methyl-N-[1-(4-methylphenyl)-5-propylpyrazol-4-yl]pyridazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-4-5-18-17(22-19(25)15-10-14(3)23-20-11-15)12-21-24(18)16-8-6-13(2)7-9-16/h6-12H,4-5H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGNQDQMTAYNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=C(C=C2)C)NC(=O)C3=CN=NC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B6973365.png)
![1-Methyl-3-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-1-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6973375.png)

![Potassium;2-[(2,3-dimethoxyphenyl)methylcarbamoylamino]-2-(oxan-3-yl)acetate](/img/structure/B6973391.png)

![4-[2-(Methoxymethyl)azetidin-1-yl]sulfonyl-1-methylimidazole](/img/structure/B6973419.png)
![N-cyclopropyl-N-[[1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B6973422.png)

![Methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]furan-2-carboxylate](/img/structure/B6973449.png)

![4-Ethyl-3-[(1-ethylpyrazol-4-yl)oxymethyl]-5-methyl-1,2,4-triazole](/img/structure/B6973466.png)
![3-[3-(1-Ethylpyrazol-4-yl)oxypropyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B6973473.png)
![Potassium;2-[(6-methylpyridin-2-yl)carbamoyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetate](/img/structure/B6973477.png)
![N-(4-bromophenyl)-2-[4-(2-hydroxy-3-methylbutyl)piperazin-1-yl]acetamide](/img/structure/B6973485.png)
